

An In-depth Technical Guide to the Phase Diagram of Arsenic Pentafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arsenic pentafluoride*

Cat. No.: *B1217895*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic pentafluoride (AsF_5) is a highly toxic and corrosive, colorless gas at standard conditions.^{[1][2][3]} It is a potent fluorinating agent and a strong Lewis acid, finding applications in the synthesis of various compounds and as a doping agent for electroconductive polymers. ^[1] A thorough understanding of its phase behavior is critical for its safe handling, storage, and application in various research and industrial processes. This technical guide provides a summary of the currently available data on the phase diagram of **Arsenic pentafluoride**, outlines general experimental protocols for its determination, and highlights areas where data is currently lacking.

Physical and Chemical Properties

Arsenic pentafluoride is an inorganic compound with the chemical formula AsF_5 .^[2] The arsenic atom is in the +5 oxidation state.^[3] It possesses a trigonal bipyramidal molecular geometry.^[4]

Phase Diagram and Thermodynamic Data

A complete experimentally determined phase diagram for **Arsenic pentafluoride** is not readily available in the public domain. However, key phase transition points have been reported and

are summarized in the table below. The phase diagram is characterized by the transitions between its solid, liquid, and gaseous states as a function of temperature and pressure.

Property	Value	Unit	Notes
Melting Point	-79.8	°C	[2] [3]
Boiling Point	-52.8	°C	[2] [3]
Vapor Pressure	9966.3 ± 0.1	mmHg	at 25°C (Predicted) [5]
Enthalpy of Vaporization	20.8	kJ/mol	[1]
Triple Point	Data not available	-	-
Critical Point	Data not available	-	-

Note: The triple point, where solid, liquid, and gas phases coexist in equilibrium, and the critical point, beyond which a distinct liquid and gas phase do not exist, are crucial for a complete phase diagram. Despite extensive searches, experimentally determined values for the triple point and critical point of **Arsenic pentafluoride** could not be located in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the phase diagram of **Arsenic pentafluoride** are not explicitly described in the available literature. However, general methodologies for studying the phase transitions of volatile and corrosive inorganic fluorides can be adapted. Due to the hazardous nature of AsF_5 , all procedures must be conducted in a well-ventilated fume hood or a glove box, with appropriate personal protective equipment.[\[6\]](#)[\[7\]](#)

Determination of Melting Point and Boiling Point

A standard method for determining the melting and boiling points involves thermal analysis.

Apparatus:

- A sealed, pressure-resistant sample holder made of a material compatible with AsF_5 (e.g., Monel or stainless steel).

- A cryostat for controlled cooling and heating.
- A calibrated temperature sensor (e.g., a platinum resistance thermometer).
- A pressure transducer.

Procedure:

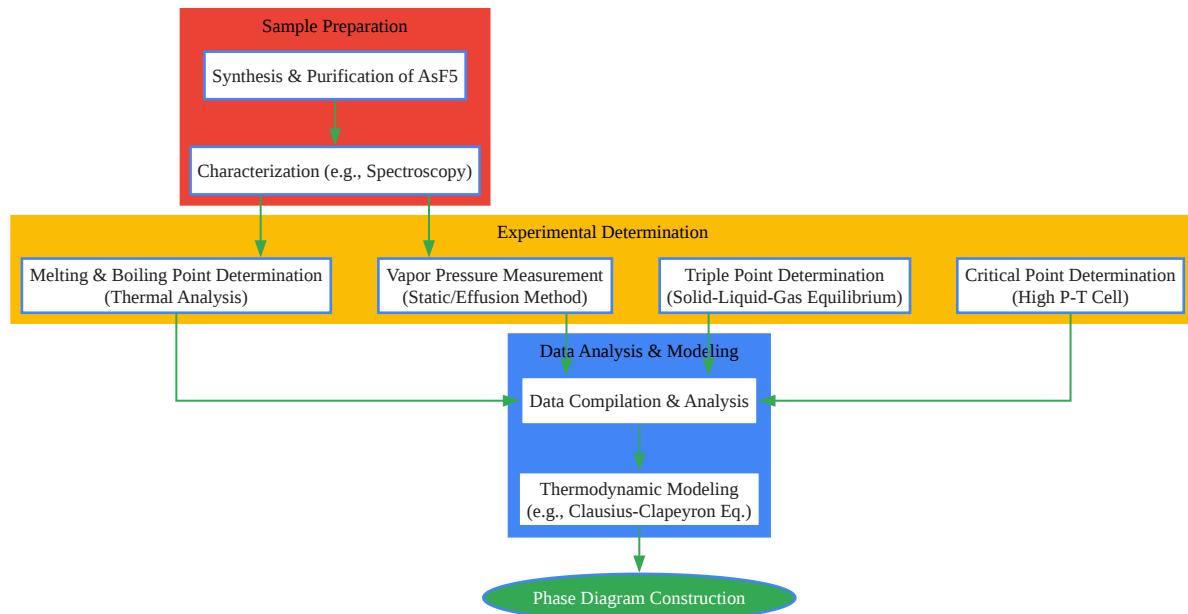
- A small, purified sample of AsF_5 is condensed into the pre-evacuated sample holder at low temperature.
- The sample is slowly heated at a constant rate.
- The temperature is recorded as a function of time.
- The melting point is identified by a plateau in the heating curve, indicating the solid-liquid phase transition at constant temperature.
- For the boiling point, the pressure is maintained at a constant value (e.g., atmospheric pressure), and the temperature at which the liquid-gas phase transition occurs is recorded.

Determination of the Vapor Pressure Curve

The vapor pressure of AsF_5 can be measured using a static or effusion method.^[8]

Apparatus:

- A temperature-controlled sample cell.
- A high-precision pressure transducer compatible with corrosive gases.
- A vacuum line for evacuating the apparatus.


Procedure (Static Method):

- A sample of liquid AsF_5 is placed in the temperature-controlled cell.
- The cell is evacuated to remove any air or other impurities.

- The sample is allowed to reach thermal equilibrium at a specific temperature.
- The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.
- This process is repeated at various temperatures to obtain the vapor pressure curve.

Logical Workflow for Phase Diagram Determination

The following diagram illustrates a logical workflow for the experimental determination of the phase diagram of a volatile, corrosive compound like **Arsenic pentafluoride**.

[Click to download full resolution via product page](#)

Logical workflow for phase diagram determination.

Safety Considerations

Arsenic pentafluoride is extremely toxic and corrosive.^[9] It reacts with water and moist air to produce toxic hydrogen fluoride and arsenic pentoxide.^[9] All handling must be performed in a specialized laboratory setting with appropriate safety protocols in place, including the use of

compatible materials and adequate ventilation.[6][7] Personal protective equipment, including chemical-resistant gloves and clothing, and a full-face respirator, is mandatory.[7]

Conclusion

This technical guide summarizes the currently available data on the phase diagram of **Arsenic pentafluoride**. While the melting and boiling points are well-documented, there is a significant lack of experimental data for the triple point and critical point. The experimental protocols outlined provide a general framework for the determination of these properties, which is essential for a comprehensive understanding of the phase behavior of AsF₅. Further research is required to fill these data gaps, which will be invaluable for the safe and effective use of this important chemical in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. WebElements Periodic Table » Arsenic » arsenic pentafluoride [winter.group.shef.ac.uk]
- 3. Arsenic pentafluoride - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Page loading... [guidechem.com]
- 6. wcu.edu [wcu.edu]
- 7. epfl.ch [epfl.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. nj.gov [nj.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Phase Diagram of Arsenic Pentafluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217895#phase-diagram-of-arsenic-pentafluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com